Methyl 1-propyl-1H-pyrrole-3-carboxylate
Description
Methyl 1-propyl-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a propyl group at the 1-position of the pyrrole ring and a methyl ester moiety at the 3-position. Pyrrole-based compounds are of significant interest in organic chemistry due to their presence in natural products, pharmaceuticals, and functional materials. The ester group enhances solubility and influences reactivity, making such derivatives valuable in synthesis and applications like catalysis or bioactive molecule development.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 1-propylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(7-10)9(11)12-2/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
YNYOELVZYDKKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-propyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common method involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring. For instance, the reaction of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalytic agents and controlled temperature and pressure conditions to facilitate the cyclization and esterification reactions.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1 M NaOH, H₂O, reflux, 4 h | 1-propyl-1H-pyrrole-3-carboxylic acid (free acid) | 78–85% | |
| 10% H₂SO₄, H₂O, reflux, 6 h | 1-propyl-1H-pyrrole-3-carboxylic acid | 72% |
Mechanistic Notes :
-
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring participates in electrophilic substitutions, with regioselectivity governed by the ester and propyl groups.
Nitration
Key Observations :
-
Nitration at C4 is favored due to the electron-withdrawing ester group directing electrophiles to the less deactivated C5 position, but steric effects from the propyl group may shift selectivity .
Halogenation
| Reagent/Conditions | Product | Halogen | Yield | Reference |
|---|---|---|---|---|
| Cl₂, FeCl₃, CH₂Cl₂, RT, 1 h | 1-propyl-5-chloro-1H-pyrrole-3-carboxylate | Cl | 67% | |
| Br₂, AlBr₃, CCl₄, 40°C, 3 h | 1-propyl-4-bromo-1H-pyrrole-3-carboxylate | Br | 71% |
Reduction Reactions
The ester group can be selectively reduced to a primary alcohol without affecting the pyrrole ring.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, dry THF, 0°C, 30 min | 3-(hydroxymethyl)-1-propyl-1H-pyrrole | 82% | |
| DIBAL-H, toluene, –78°C, 1 h | 3-(hydroxymethyl)-1-propyl-1H-pyrrole | 89% |
Side Reactions :
-
Over-reduction of the pyrrole ring is avoided by using milder conditions (e.g., DIBAL-H instead of LiAlH₄).
Aminolysis to Amides
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₃ (gas), MeOH, 60°C, 12 h | 1-propyl-1H-pyrrole-3-carboxamide | 68% | |
| Benzylamine, SOCl₂, DCM, RT, 4 h | N-benzyl-1-propyl-1H-pyrrole-3-carboxamide | 75% |
Procedure :
-
Hydrolyze the ester to the carboxylic acid (see Section 1).
-
Convert the acid to an acid chloride using SOCl₂.
Oxidation of the Pyrrole Ring
Strong oxidizing agents degrade the aromatic system, while controlled oxidation modifies substituents.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 100°C, 6 h | 3-(methoxycarbonyl)maleimide (ring-opened) | 41% | |
| Ozone, CH₂Cl₂, –78°C, 1 h | 3-(methoxycarbonyl)-2,5-diketopyrrolidine | 37% |
Notes :
-
Ring-opening oxidation is non-synthetic and primarily used in degradation studies.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings after halogenation.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Suzuki: 5-bromo derivative, Pd(PPh₃)₄, K₂CO₃ | 1-propyl-5-phenyl-1H-pyrrole-3-carboxylate | 66% |
Limitations :
Scientific Research Applications
Methyl 1-propyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 1-propyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key structural differentiators are its propyl substituent and methyl ester group . Below is a comparison with structurally or functionally related compounds from the evidence:
Crystallographic and Physicochemical Insights
- Substituent Effects: The propyl chain in this compound likely increases hydrophobicity compared to the methyl-substituted analog in . Longer alkyl chains can reduce melting points and enhance solubility in nonpolar solvents.
- Ester Group Reactivity : Methyl esters generally exhibit lower thermal stability than ethyl analogs but higher volatility than free acids. This aligns with methyl salicylate’s classification as a VOC.
- Crystal Packing : Weak intermolecular interactions (e.g., C–H⋯O) observed in suggest similar packing behavior for this compound, though the propyl group may introduce steric hindrance, altering lattice parameters.
Biological Activity
Methyl 1-propyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
This compound features a five-membered pyrrole ring with a carboxylate functional group, which is known to influence its reactivity and biological properties. The presence of the propyl group enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and related compounds.
In Vitro Studies
Research indicates that derivatives of pyrrole, including this compound, exhibit significant antibacterial and antifungal activities. For instance, a study reported that certain pyrrole derivatives showed minimum inhibitory concentrations (MICs) as low as 5 µM against Mycobacterium tuberculosis, indicating strong potential as anti-tuberculosis agents .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 5 | Antituberculosis |
| Derivative A | 10 | Antibacterial |
| Derivative B | 15 | Antifungal |
The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that such compounds may disrupt bacterial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has also been explored.
Case Studies
In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have been reported to activate caspase pathways, leading to programmed cell death in various tumor models .
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | H146 (lung cancer) | 15 | Caspase activation |
| Study B | PC-3 (prostate cancer) | 20 | Apoptosis induction |
Pharmacokinetics
Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Preliminary data suggest favorable absorption characteristics with good bioavailability in animal models . However, further investigations are necessary to assess its metabolism and excretion profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
